2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile
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Overview
Description
“2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile” is a chemical compound with the CAS Number: 1818885-54-9 . It has a molecular weight of 278.78 . The IUPAC name for this compound is 4-((1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutoxy)-2-chlorobenzonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19ClN2O/c1-14(2)12(18)15(3,4)13(14)19-10-6-5-9(8-17)11(16)7-10/h5-7,12-13H,18H2,1-4H3/t12-,13- . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The compound is known to bind to E3 ligase ligands with weak binding affinities to VHL protein in the synthesis of PROTAC ARD-266 . Further details about its chemical reactions were not found in the search results.Physical And Chemical Properties Analysis
The compound is a solid . It has a density of 1.18±0.1 g/cm3 and a predicted boiling point of 394.9±42.0 °C . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Chemical Synthesis
“2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile” is used in the field of chemical synthesis . It is a key intermediate in the synthesis of various complex molecules due to its unique structure and reactivity .
Androgen Receptor Antagonist
This compound is known as AR antagonist 1 (compound 29) and is a potent androgen receptor (AR) antagonist . It binds to E3 ligase ligands with weak binding affinities to VHL protein .
PROTAC Ligand for E3 Ligase
The compound is used as a ligand for E3 ligase in the synthesis of PROTAC ARD-266 . PROTACs are Proteolysis Targeting Chimeras, a new class of drugs that target proteins for degradation .
Cancer Research
In cancer research, this compound is used due to its ability to bind to androgen receptors, which play a crucial role in certain types of cancer . It is used in the development of new cancer therapies .
Drug Discovery
The compound’s unique binding properties make it a valuable tool in drug discovery . It can be used to study the effects of modulating androgen receptor activity, which could lead to the development of new drugs .
Biological Activity Studies
The compound is used in biological activity studies due to its ability to bind to androgen receptors . This makes it useful for studying the role of these receptors in various biological processes .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
This compound acts as an AR antagonist . It binds to the androgen receptor, preventing its activation and subsequent translocation to the nucleus . This inhibits the transcription of genes that are regulated by androgens, leading to a decrease in the expression of androgen-responsive genes .
Biochemical Pathways
The compound is involved in the Proteolysis Targeting Chimera (PROTAC) pathway . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . In this case, the compound binds to E3 ligase ligands with weak binding affinities to VHL protein in the synthesis of PROTAC ARD-266 .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C .
Result of Action
The result of the action of this compound is the degradation of the androgen receptor . This leads to a decrease in the expression of androgen-responsive genes, which can have various effects depending on the specific genes that are affected .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of the compound can be affected by light, temperature, and humidity . Therefore, it is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C
Safety and Hazards
properties
IUPAC Name |
4-(3-amino-2,2,4,4-tetramethylcyclobutyl)oxy-2-chlorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-14(2)12(18)15(3,4)13(14)19-10-6-5-9(8-17)11(16)7-10/h5-7,12-13H,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQAQKRIAFCCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001147413 |
Source
|
Record name | 4-[(trans-3-Amino-2,2,4,4-tetramethylcyclobutyl)oxy]-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001147413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1818885-54-9 |
Source
|
Record name | 4-[(trans-3-Amino-2,2,4,4-tetramethylcyclobutyl)oxy]-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001147413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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